(S)-2-trans-abscisic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-trans-Abscisic acid is a naturally occurring plant hormone that plays a crucial role in various physiological processes. It is involved in the regulation of plant growth, development, and stress responses. This compound is particularly significant in the regulation of stomatal closure, seed dormancy, and adaptation to environmental stress.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-trans-abscisic acid typically involves several steps, including the formation of key intermediates and their subsequent conversion to the target compound. One common synthetic route involves the use of a Diels-Alder reaction followed by oxidation and rearrangement steps. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation or chemical synthesis. Microbial fermentation involves the use of genetically engineered microorganisms that can produce the compound in large quantities. Chemical synthesis, on the other hand, involves multiple steps and requires precise control over reaction conditions to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions: (S)-2-trans-Abscisic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications or studying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
(S)-2-trans-Abscisic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of plant hormone action and to develop synthetic analogs with improved properties.
Biology: In plant biology, it is used to investigate the regulation of stomatal closure, seed dormancy, and stress responses.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in regulating blood sugar levels and its anti-inflammatory properties.
Industry: It is used in agriculture to enhance crop resistance to environmental stress and improve yield.
Mechanism of Action
The mechanism of action of (S)-2-trans-abscisic acid involves its interaction with specific receptors in plant cells. Upon binding to these receptors, it triggers a signaling cascade that leads to various physiological responses. The molecular targets include ion channels, protein kinases, and transcription factors, which collectively regulate processes such as stomatal closure and gene expression.
Comparison with Similar Compounds
(S)-2-trans-Abscisic acid is unique among plant hormones due to its specific role in stress responses and seed dormancy. Similar compounds include gibberellins, auxins, and cytokinins, which also regulate plant growth and development but have distinct functions. For example:
Gibberellins: Promote stem elongation and seed germination.
Auxins: Regulate cell elongation and differentiation.
Cytokinins: Promote cell division and delay senescence.
Properties
CAS No. |
6755-41-5 |
---|---|
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(2E,4E)-5-[(1S)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C15H20O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,19H,9H2,1-4H3,(H,17,18)/b6-5+,10-7+/t15-/m1/s1 |
InChI Key |
JLIDBLDQVAYHNE-IBPUIESWSA-N |
Isomeric SMILES |
CC1=CC(=O)CC([C@]1(/C=C/C(=C/C(=O)O)/C)O)(C)C |
Canonical SMILES |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)O)C)O)(C)C |
melting_point |
160 - 161 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.